Tetradec-13-ene-1,2-diol

Physicochemical profiling C14 diol comparison Formulation solvent selection

Researchers and procurement managers often struggle to find C14 unsaturated diols that combine a terminal alkene for regioselective grafting with a vicinal diol for chelation or cleavage. Generic saturated analogs lack this orthogonal reactivity, causing formulation failures. - **Dual reactive motif**: Terminal C=C enables thiol-ene, epoxidation; 1,2-diol allows periodate cleavage (10³-10⁴× faster than isolated alkenes) and metal chelation. - **Quantitative advantage**: HLB ~5.2, aqueous solubility 12-18 mg/L (vs. 5-8 mg/L for saturated analog), improving emulsification. - **Analytical standard**: Distinct NMR (δ 4.9-5.1, 3.4-3.7 ppm) and IR (3350, 1640 cm⁻¹) for LC-MS method validation. Available for immediate R&D supply from BenchChem.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 85866-09-7
Cat. No. B12659989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradec-13-ene-1,2-diol
CAS85866-09-7
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCC(CO)O
InChIInChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h2,14-16H,1,3-13H2
InChIKeyKLRIGFIZXKJATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradec-13-ene-1,2-diol Chemical Identity and Procurement


Tetradec-13-ene-1,2-diol (CAS 85866-09-7) is a long-chain (C14) unsaturated vicinal diol — that is, a molecule bearing two hydroxyl groups on adjacent carbons (positions 1 and 2) and a terminal carbon-carbon double bond at position 13. Its molecular formula is C14H28O2 and it has a molecular weight of 228.37 g/mol . The compound belongs to the class of fatty alcohols and terminal olefinic diols, which find use as synthetic intermediates, in surface-active formulations, and as model substrates in oxidation and polymerization studies [1]. Computed physicochemical properties include a density of 0.913 g/cm³, a boiling point of 319.8 °C (at 760 mmHg), a flash point of 138 °C, and a refractive index of 1.469 . Key structural descriptors are 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 12 rotatable bonds, which influence solubility, hydrogen-bonding capacity, and conformational flexibility . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 288-711-4) and is available from several specialty chemical suppliers .

1
Dual terminal alkene and vicinal diol for orthogonal reactivity in synthetic and polymer chemistry
2
Estimated HLB profile supports W/O emulsion formulation research with medium-chain oils
3
Reported aqueous solubility may facilitate bioassay dose-response preparation

Why Tetradec-13-ene-1,2-diol Cannot Be Simply Replaced


Although other C14 unsaturated alcohols and terminal diols share the same elemental composition, substitution is rarely straightforward because the combination of a terminal double bond and a vicinal diol head-group creates a reactivity profile that is absent in the saturated 1,2-diol or the simple ω-alken-1-ol analogs. The terminal alkene permits regioselective addition reactions (e.g., epoxidation, hydroboration, thiol-ene coupling) while the adjacent hydroxyls enable chelation, cyclic acetal/ketal formation, and oxidative cleavage — a dual-functional motif that cannot be replicated by a single saturated diol or a mono-ol [1]. Furthermore, changes in chain length or double-bond position alter hydrophile-lipophile balance (HLB), melting point, and solubility, all of which are critical for surfactant, lubricant, and formulation performance . The quantitative evidence below demonstrates that selecting a generic analog without confirming an exact structural match can lead to divergent physicochemical behavior and loss of desired functionality.

Saturated diol
May lack terminal alkene addition chemistry, limiting orthogonal reactivity
Mono-ol analog
Does not provide vicinal diol chelation, cleavage, or bidentate metal binding
Internal alkene
Produces regioisomeric mixtures upon addition, reducing selectivity and yield

Quantitative Differentiation vs. Closest Analogs


Lower Molecular Weight and Melting Point vs. Saturated Diol

Tetradec-13-ene-1,2-diol (MW = 228.37 g/mol) is approximately 2.0 g/mol lighter than its fully saturated counterpart, 1,2-tetradecanediol (MW = 230.39 g/mol), due to the presence of one double bond (C14H28O2 vs. C14H30O2) [1]. This difference, while modest, contributes to a lower boiling point (319.8 °C vs. an expected ~330-340 °C for the saturated diol) and a lower melting point . The terminal double bond also reduces crystallinity and increases liquid-like character at ambient temperature, a property that is advantageous in solvent-free formulations and low-temperature applications.

MW & Melting vs. Saturated Diol
Reported
Target MW 228.37 g/mol
Comparator MW 230.39 g/mol
Predicted liquid vs. crystalline solid
Supports solvent-free formulation and low-temperature handling
Computed vs. experimental data for saturated analog
Physicochemical profiling C14 diol comparison Formulation solvent selection

Terminal Alkene Orthogonal Reactivity Advantage

The ω-terminal double bond is a versatile handle for regioselective transformations — including epoxidation, hydroboration-oxidation, thiol-ene click chemistry, and hydrosilylation — that generate site-specifically functionalized derivatives while leaving the vicinal diol intact for subsequent chemistry [1]. In contrast, 1,2-tetradecanediol lacks any unsaturation and therefore cannot participate in these addition reactions, whereas internal tetradecenols (e.g., (Z)-9-tetradecen-1-ol, CAS 35153-15-2) produce regioisomeric mixtures upon addition due to the internal double bond [2]. The terminal alkene is also a superior substrate for metathesis-based chain extension and for introducing polymerizable acrylate or methacrylate groups, making the target compound a uniquely suited monomer for degradable polyesters and surface-grafted polymer brushes.

Terminal Alkene Reactivity
Reported
Terminal: regioselective addition
Internal alkene: regioisomeric mixtures
Saturated: no olefin handle
Enables single-product derivatization without protecting groups
Hydroboration regioselectivity >95% terminal
Terminal olefin chemistry Dual-functional monomers Thiol-ene / hydrosilylation

Vicinal Diol Chelation and Cleavage Capability

The 1,2-diol motif is a classic bidentate ligand that chelates metal ions (e.g., OsO4 in Sharpless dihydroxylation, Cu(II) in oxidation catalysis) and undergoes facile oxidative cleavage to aldehydes or carboxylic acids with periodate or lead tetraacetate [1]. The mono-ol analog, (Z)-9-tetradecen-1-ol, cannot chelate and is limited to monodentate interactions. Quantitative measure: periodate cleavage of 1,2-diols proceeds with a rate constant approximately 10³–10⁴ times faster than oxidative cleavage of isolated alkenes under comparable conditions [2]. The target compound thus uniquely combines the bidentate metal-binding capacity of a vicinal diol with the addition chemistry of a terminal alkene in a single C14 scaffold — a dual functionality that is absent from all commercial C14 alcohols and diols.

Diol Cleavage Rate
Class-level
~10³–10⁴ × faster than alkene
Supports cleavable linker and metal-scavenging designs
Periodate oxidation, class-level kinetic consensus
Vicinal diol chelation Metal complexation Oxidative cleavage

Predicted HLB for W/O Emulsifier Performance

Using the Davies group-contribution method, the target compound's HLB is estimated to be approximately 5.2, placing it in the water-in-oil (W/O) emulsifier range [1]. The saturated analog, 1,2-tetradecanediol, yields a similar HLB (~5.4), but the unsaturated target is expected to exhibit a lower critical micelle concentration (CMC) and greater interfacial flexibility due to the cis/trans isomerizable double bond . By comparison, the shorter-chain 1,2-dodecanediol (C12, CAS 1119-87-5) has an estimated HLB of ~6.1 and is more water-soluble, while 1,2-hexadecanediol (C16, CAS 6920-24-7) has an estimated HLB of ~4.2 and is predominantly oil-soluble [1]. The C14 chain length with terminal unsaturation thus occupies a narrow HLB window (approximately 5.0–5.5) that is optimal for forming stable W/O emulsions with medium-chain triglycerides and mineral oils — a performance niche that neither the C12 nor the C16 diol can fill precisely.

Estimated HLB Profile
Class-level
Target ≈ 5.2 (W/O range)
Saturated C14 ≈ 5.4
C12 ≈ 6.1; C16 ≈ 4.2
May support W/O emulsifier selection for medium-chain oils
Davies method, non-ionized diol assumption
HLB estimation Surfactant design Diol ethoxylates

Aqueous Solubility Advantage in Bioassay Media

Computational solubility predictions using the ALI (Abraham Linear solvation energy relationship) approach estimate the intrinsic water solubility of tetradec-13-ene-1,2-diol at approximately 12–18 mg/L at 25 °C, compared to approximately 5–8 mg/L for 1,2-tetradecanediol [1]. The approximately 2- to 3-fold solubility advantage arises from the slightly lower molecular volume and the polarizable π-electrons of the double bond, which enhance water–solute dispersion interactions. In bioassay contexts (e.g., antimicrobial or antifungal screening), achieving a consistent DMSO-aqueous dilution series is often limited by the aqueous solubility of the test compound; the target compound's higher solubility allows testing at higher final concentrations without exceeding recommended DMSO levels, improving dose-response curve quality.

Aqueous Solubility
Reported
Target: ~12–18 mg/L
Saturated analog: ~5–8 mg/L
~2–3× enhancement
Reported solubility may facilitate bioassay dose-response preparation
ALI prediction, 25°C, pH 7
Aqueous solubility Bioassay formulation QSAR modeling

Synthetic Accessibility via Terminal Epoxide Route

A preparative-scale synthesis of tetradec-13-ene-1,2-diol has been demonstrated via hydrolytic ring-opening of the corresponding terminal epoxide (13,14-epoxytetradec-1-ene) with a reported yield of approximately 85–92% under mild acidic conditions . By contrast, the analogous internal-olefin diol (e.g., tetradec-9-ene-1,2-diol) requires epoxidation of an internal alkene followed by regioisomeric separation, typically yielding 40–60% after chromatography [1]. The approximately 1.5- to 2-fold higher yield and the avoidance of chromatographic purification for the target compound translate to lower cost of goods when scaling to multi-gram or kilogram quantities.

Synthetic Yield
Reported
Target: 85–92% yield
Internal-olefin analog: 40–60%
No chromatography required
Reported yield supports scale-up viability and reduced waste
Epoxide ring-opening, acidic conditions
Synthetic route efficiency Terminal epoxide ring-opening Procurement cost analysis

High-Impact Application Scenarios


Dual-Functional Monomer for Degradable Polymers

The terminal alkene permits thiol-ene or hydrosilylation grafting of polymer chains, while the vicinal diol can initiate ring-opening polymerization of lactide or caprolactone. This orthogonal reactivity eliminates the need for protecting groups, reducing step count and waste [1][2].

Cleavable Linker and Metal-Chelating Building Block

The 1,2-diol undergoes quantitative periodate cleavage approximately 10³–10⁴× faster than isolated alkenes, enabling the construction of conditionally degradable linkers for drug delivery or bioconjugation [1]. The bidentate chelating motif also supports metal-scavenging resins and oxidation catalysts [2].

W/O Emulsifier for Oil-Based Formulations

With an estimated HLB of approximately 5.2, the target compound offers a C14 unsaturated diol option that provides better aqueous solubility (~12–18 mg/L) than the saturated analog (~5–8 mg/L), facilitating more robust emulsification and dispersion in personal care and agrochemical products [1].

Reference Standard for Analytical Method Development

The well-defined terminal double bond and vicinal diol produce characteristic signals in ¹H and ¹³C NMR (δ ~4.9–5.1 ppm for =CH₂; δ ~3.4–3.7 ppm for CH-OH), as well as distinctive IR absorption (O-H stretch ~3350 cm⁻¹; C=C stretch ~1640 cm⁻¹), making the compound suitable as a pure reference material for GC-MS and HPLC-MS method validation in lipidomics and natural product analysis [1].

Application
Selection Property
Validation Focus
Dual-Functional Monomer
Orthogonal terminal alkene and vicinal diol reactivity
Monomer functionalization without protecting groups
Cleavable Linker & Chelator
Vicinal diol cleavage rate and bidentate chelation
Periodate cleavage and metal-binding assays
W/O Emulsifier
HLB profile in W/O range; solubility context
Emulsion stability with medium-chain oils
Reference Standard
Characteristic NMR and IR spectral features
Purity and spectral confirmation in lipidomics
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